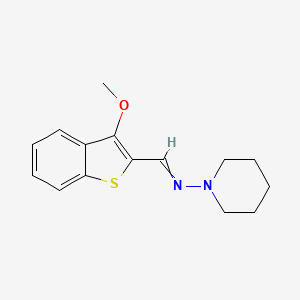silane CAS No. 91454-91-0](/img/structure/B14345642.png)
Tris[(but-1-en-2-yl)oxy](methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(but-1-en-2-yl)oxysilane is a chemical compound with the molecular formula C13H24O3Si It is a silane derivative, characterized by the presence of three but-1-en-2-yloxy groups attached to a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(but-1-en-2-yl)oxysilane typically involves the reaction of but-1-en-2-ol with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes and organometallic compounds .
Industrial Production Methods: Industrial production of Tris(but-1-en-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(but-1-en-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The but-1-en-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Wissenschaftliche Forschungsanwendungen
Tris(but-1-en-2-yl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: Tris(but-1-en-2-yl)oxysilane is employed in the production of advanced materials such as coatings and adhesives
Wirkmechanismus
The mechanism of action of Tris(but-1-en-2-yl)oxysilane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through its silane groups, which can lead to changes in the physical and chemical properties of the target molecules. This interaction is often mediated by the formation of covalent bonds between the silicon atom and other atoms such as oxygen or nitrogen .
Vergleich Mit ähnlichen Verbindungen
Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane: This compound has similar structural features but with different substituents on the silicon atom.
Trimethyl[(2-methyl-3-butyn-2-yl)oxy]silane: Another related compound with a different alkoxy group attached to the silicon atom.
Uniqueness: Tris(but-1-en-2-yl)oxysilane is unique due to the presence of but-1-en-2-yloxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
91454-91-0 |
|---|---|
Molekularformel |
C13H24O3Si |
Molekulargewicht |
256.41 g/mol |
IUPAC-Name |
tris(but-1-en-2-yloxy)-methylsilane |
InChI |
InChI=1S/C13H24O3Si/c1-8-11(4)14-17(7,15-12(5)9-2)16-13(6)10-3/h4-6,8-10H2,1-3,7H3 |
InChI-Schlüssel |
MEVZHKJHKZONMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)O[Si](C)(OC(=C)CC)OC(=C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


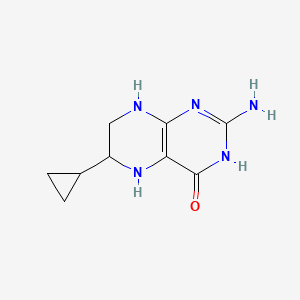
acetate](/img/structure/B14345564.png)

![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)

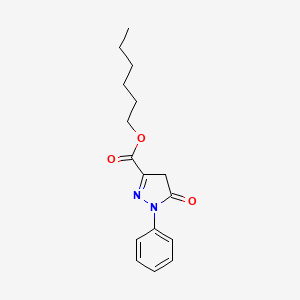

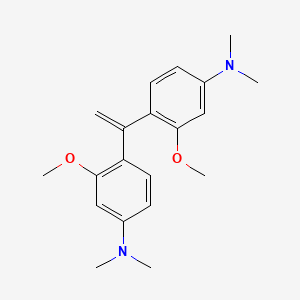
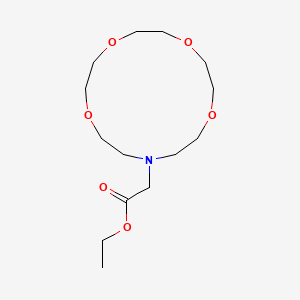
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)
